Cas no 23799-60-2 (5-Chlorothianaphthene-3-acetonitrile)
5-Chlorothianaphthene-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-Chlorothianaphthene-3-acetonitrile
- 5-Chlorobenzo[b]thiophene-3-acetonitrile
- 2-(5-chloro-1-benzothiophen-3-yl)acetonitrile
- 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile
- (5-chloro-1-benzothien-3-yl)acetonitrile
- (5-chloro-benzo[b]thiophen-3-yl)-acetonitrile
- 2-(3,5-DIFLUOROPHENYL)ETHANOYL CHLORIDE
- 2-(5-chlorobenzo[b]thiophen-3-yl)ethanenitrile
- 3-Cyanomethyl-5-chlor-benzo<b>thiophen
- 3-cyanomethyl-5-chlorobenzthiophene
- 5-chloro-3-cyanomethylbenzothiophene
- CHEMBL3358212
- AKOS024015244
- BDBM50037883
- MFCD00052508
- 2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile, AldrichCPR
- 5-Chlorobenzo [b] thiophene-3-acetonitrile
- (5-Chloro-1-benzothiophen-3-yl)acetonitrile
- SCHEMBL2947128
- CS-0336286
- STR06146
- Benzoic acid, 2,3,6-tribromo-
- Benzo[b]thiophene-3-acetonitrile,5-chloro-
- DTXSID50381578
- 23799-60-2
- FT-0620311
- G77678
-
- MDL: MFCD00052508
- Inchi: 1S/C10H6ClNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2
- InChI Key: JTPXNKOVUOJIKL-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(CC#N)=CS2
- BRN: 1242708
Computed Properties
- Exact Mass: 206.99100
- Monoisotopic Mass: 206.990948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: Light yellow powder
- Density: 1.373
- Melting Point: 133 °C
- Boiling Point: 373.5°Cat760mmHg
- Flash Point: 179.7°C
- Refractive Index: 1.675
- PSA: 52.03000
- LogP: 3.62078
- Solubility: Not determined
5-Chlorothianaphthene-3-acetonitrile Security Information
- Hazardous Material transportation number:3276
- Hazard Category Code: 22-36/37/38-36
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22; R36/37/38
5-Chlorothianaphthene-3-acetonitrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chlorothianaphthene-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR26011-1g |
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile |
23799-60-2 | 97% | 1g |
£90.00 | 2025-02-19 | |
| Apollo Scientific | OR26011-5g |
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile |
23799-60-2 | 97% | 5g |
£355.00 | 2025-02-19 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10762-1g |
5-Chlorobenzo[b]thiophene-3-acetonitrile, 97% |
23799-60-2 | 97% | 1g |
¥3092.00 | 2022-12-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10762-5g |
5-Chlorobenzo[b]thiophene-3-acetonitrile, 97% |
23799-60-2 | 97% | 5g |
¥13632.00 | 2022-12-26 | |
| eNovation Chemicals LLC | D964182-1g |
5-CHLOROTHIANAPHTHENE-3-ACETONITRILE |
23799-60-2 | 97% | 1g |
$175 | 2024-06-07 | |
| Cooke Chemical | F284223-1g |
5-Chlorobenzo[b]thiophene-3-acetonitrile |
23799-60-2 | 97 | 1g |
RMB 2473.60 | 2025-02-20 | |
| Cooke Chemical | F284223-5g |
5-Chlorobenzo[b]thiophene-3-acetonitrile |
23799-60-2 | 97 | 5g |
RMB 10905.60 | 2025-02-20 | |
| Key Organics Ltd | STR06146-1MG |
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile |
23799-60-2 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | STR06146-5MG |
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile |
23799-60-2 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | STR06146-10MG |
2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile |
23799-60-2 | >95% | 10mg |
£63.00 | 2025-02-09 |
5-Chlorothianaphthene-3-acetonitrile Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 5-Chlorothianaphthene-3-acetonitrile
Introduction to 5-Chlorothianaphthene-3-acetonitrile (CAS No: 23799-60-2)
5-Chlorothianaphthene-3-acetonitrile, with the chemical identifier CAS No: 23799-60-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the thianaphthene class, characterized by a sulfur-containing fused ring system, which imparts distinct reactivity and electronic characteristics. These features make it a valuable scaffold for developing novel bioactive molecules.
The molecular structure of 5-Chlorothianaphthene-3-acetonitrile consists of a thianaphthene core substituted with a chlorine atom at the 5-position and a nitrile group at the 3-position. This substitution pattern introduces electrophilic and nucleophilic centers, respectively, facilitating diverse chemical transformations. The chlorine atom enhances electrophilic aromatic substitution reactions, while the nitrile group can participate in nucleophilic additions or serve as a leaving group in various synthetic pathways. Such versatility makes it a versatile intermediate in constructing more complex molecules.
In recent years, 5-Chlorothianaphthene-3-acetonitrile has been explored as a key building block in the synthesis of pharmacologically active compounds. Its fused ring system provides a rigid framework that can mimic natural product scaffolds, which are often associated with biological activity. Researchers have leveraged its reactivity to develop intermediates for small-molecule drugs targeting various diseases. For instance, derivatives of this compound have been investigated for their potential in oncology, where modulating kinase activity is crucial for cancer therapy.
One of the most compelling aspects of 5-Chlorothianaphthene-3-acetonitrile is its role in generating novel heterocyclic systems. The sulfur atom in the thianaphthene ring can engage in coordination with metals, making it useful in catalytic processes. This property has been exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal for constructing carbon-carbon bonds in drug candidates. The presence of both electron-withdrawing (nitrile) and electron-donating (chlorine) groups allows for fine-tuning of electronic properties, enabling precise control over reaction outcomes.
Recent advancements in computational chemistry have further highlighted the utility of 5-Chlorothianaphthene-3-acetonitrile. Molecular modeling studies suggest that its scaffold can effectively interact with biological targets due to its optimized shape and charge distribution. These insights have guided the design of more potent and selective drug analogs. Additionally, green chemistry principles have been applied to improve synthetic methodologies, reducing waste and enhancing atom economy. Such innovations align with global efforts to make pharmaceutical development more sustainable.
The compound's potential extends beyond medicinal chemistry into materials science. The thianaphthene core exhibits interesting photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers are investigating how structural modifications can influence luminescence efficiency and stability, paving the way for next-generation display technologies. This interdisciplinary application underscores the broad utility of 5-Chlorothianaphthene-3-acetonitrile.
In conclusion, 5-Chlorothianaphthene-3-acetonitrile (CAS No: 23799-60-2) represents a fascinating compound with diverse applications across multiple scientific domains. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new possibilities, this molecule is poised to play an even greater role in advancing both therapeutic and technological frontiers.
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